molecular formula C7H11NO3 B118240 3-(2-Oxopyrrolidin-1-yl)propanoic acid CAS No. 77191-38-9

3-(2-Oxopyrrolidin-1-yl)propanoic acid

Cat. No. B118240
CAS RN: 77191-38-9
M. Wt: 157.17 g/mol
InChI Key: XOMYTIUVNSWEAI-UHFFFAOYSA-N
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Description

3-(2-Oxopyrrolidin-1-yl)propanoic acid is a chemical compound with the empirical formula C7H11NO3 . It is a solid substance .


Molecular Structure Analysis

The molecular weight of 3-(2-Oxopyrrolidin-1-yl)propanoic acid is 157.17 g/mol . The SMILES string representation of its structure is OC(=O)CCN1CCCC1=O .


Physical And Chemical Properties Analysis

3-(2-Oxopyrrolidin-1-yl)propanoic acid is a solid substance . Its molecular weight is 157.17 g/mol .

Scientific Research Applications

Crystallographic Studies

The crystal structure of derivatives of 3-(2-Oxopyrrolidin-1-yl)propanoic acid, specifically (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid, has been studied, revealing its monoclinic structure and providing insights into its physical characteristics (Yin‐Qiu Liu et al., 2009).

Catalytic Properties

Research into the catalytic properties of compounds related to 3-(2-Oxopyrrolidin-1-yl)propanoic acid has been conducted. For instance, yttrium oxide's surface and catalytic properties have been investigated, which relates to the broader field of catalysis (G. Hussein & B. Gates, 1998).

Anticonvulsant and Antinociceptive Activity

A focused library of new compounds derived from similar acids, specifically 3-methyl- and 3,3-dimethyl-1-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]pyrrolidine-2,5-diones, has been synthesized, showing potential as hybrid anticonvulsants (K. Kamiński et al., 2016).

Synthesis of Novel Compounds

The synthesis of novel compounds using derivatives of 3-(2-Oxopyrrolidin-1-yl)propanoic acid, such as 1-(9-butylcarbazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid, has been explored. This research contributes to the development of new chemical entities with potential applications in various fields (B. Sapijanskaitė & V. Mickevičius, 2008).

Synthesis of Beta-Lactams

The acid has been used as a ketene source in synthesizing monocyclic-2-azetidinones, highlighting its role in the synthesis of complex organic structures (M. Behzadi et al., 2015).

Radiopharmaceutical Applications

Studies have explored the use of related compounds in the synthesis of rhenium(I) and technetium(I) tricarbonyl complexes, which are relevant in the development of radiopharmaceuticals (G. Makris et al., 2012).

Enzymatic Synthesis

The enzymatic synthesis of chiral beta-hydroxy-alpha-amino acids using derivatives of this compound has been investigated, contributing to the field of biocatalysis (S. Goldberg et al., 2015).

Thermoactivatable Anticancer Agents

Research into trans-Pt(II) compounds with ligands derived from 3-(pyridin-3-yl)propanoic acid, potentially useful as thermoactivatable anticancer agents, has been conducted (S. Cabrera et al., 2019).

Quantum Chemical Investigation

DFT and quantum chemical investigations of molecules including derivatives of 3-(2-Oxopyrrolidin-1-yl)propanoic acid have been carried out to understand their molecular properties (M. Bouklah et al., 2012).

Synthesis for Pharmaceutical Applications

The synthesis of 2-methyl-2-[4-(2-oxo-2(pyrrolidin-1-yl)ethyl)phenoxy]propanoic acid has been described, showcasing its potential in pharmaceutical applications (Zhang Dan-shen, 2009).

Catalytic Oxidation Studies

The compound's related catalysts have been used in the catalytic oxidation of alcohols, furthering research in catalysis and chemical transformations (M. Baldi et al., 1998).

Safety And Hazards

The compound is classified as an eye irritant (H318) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

properties

IUPAC Name

3-(2-oxopyrrolidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c9-6-2-1-4-8(6)5-3-7(10)11/h1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMYTIUVNSWEAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70998445
Record name 3-(2-Oxopyrrolidin-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70998445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Oxopyrrolidin-1-yl)propanoic acid

CAS RN

77191-38-9
Record name 2-Oxo-1-pyrrolidinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77191-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxo-1-pyrrolidinepropanoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Oxopyrrolidin-1-yl)propanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Oxo-1-pyrrolidinyl)propanoic acid
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Synthesis routes and methods

Procedure details

A solution of 2-oxo-1-pyrrolidinepropionitrile (22.4 g, 16.2 mmol), 15% NaOH solution (40 mL) and dioxane (40 mL) was heated under reflux for 5 h under N2. The reaction mixture was extracted with EtOAc. The aqueous layer was made acidic with 6N HCl amd extracted with CH2Cl2 (5×50 mL). The organic layers were dried over Na2SO4 and concentrated to give the title compound as a cream solid (12.4 g, 49%).
Quantity
22.4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
49%

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